1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole
Description
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative with significant utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its electron-deficient trifluoromethyl group and boronate moiety . The compound (CAS: 761446-44-0, Molecular Formula: C₁₀H₁₇BF₃N₂O₂) is synthesized via palladium-catalyzed borylation reactions, as exemplified by the coupling of brominated pyrazole precursors with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd₂(dba)₃ and XPhos ligands . Its applications span pharmaceutical and agrochemical intermediates, where its trifluoromethyl group enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-6-16-17(5)8(7)11(13,14)15/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMGLOVJALYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353003-51-6 | |
| Record name | 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapies. For instance, compounds similar to 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. Research indicates that pyrazole derivatives can interact with various biological targets such as cyclooxygenase and farnesyl transferase receptors, enhancing their therapeutic efficacy against tumors .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives exhibit significant activity against a range of bacteria and fungi. Studies have demonstrated that specific modifications to the pyrazole structure can enhance its effectiveness as an antimicrobial agent. The incorporation of boron-containing moieties has been linked to improved binding affinities with microbial targets .
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives possess anti-inflammatory properties. These compounds can stabilize human red blood cell membranes and inhibit inflammatory mediators. The anti-inflammatory activity is often assessed using various in vitro assays, demonstrating their potential for treating inflammatory diseases .
Materials Science Applications
Organic Electronics
The unique electronic properties of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be leveraged in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of boron within the structure enhances the charge mobility and stability of these devices .
Polymer Chemistry
In polymer chemistry, this compound can serve as a cross-linking agent or a building block for synthesizing new polymeric materials with tailored properties. Its boron-containing structure can facilitate the formation of robust networks that improve mechanical strength and thermal stability .
Agricultural Chemistry Applications
Pesticide Development
The structural characteristics of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole are being explored for developing novel pesticides. Research indicates that certain pyrazole derivatives exhibit herbicidal activity against various weed species. Modifications to the trifluoromethyl group can enhance the selectivity and potency of these compounds in agricultural applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Tewari et al., 2014 | Anticancer Activity | Demonstrated that pyrazole derivatives inhibited tumor growth in vitro and in vivo models. |
| Singh et al., 2020 | Antimicrobial Properties | Reported enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria with specific pyrazole modifications. |
| Brullo et al., 2012 | Anti-inflammatory Effects | Found significant inhibition of inflammatory markers using pyrazole analogs in human cell lines. |
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and undergoing transmetalation with organohalides.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds.
Transmetalation: The boronic acid moiety undergoes transmetalation with organohalides, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its trifluoromethyl (-CF₃) substitution at the 5-position of the pyrazole ring, which distinguishes it from analogs. Key structural analogs include:
Physicochemical Properties
- Solubility: The trifluoromethyl group enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) compared to non-fluorinated analogs .
- Stability : The boronate ester is stable under aerobic conditions but hydrolyzes slowly in aqueous basic media (t₁/₂ ≈ 24 hours at pH 9) .
- Thermal Properties: The compound’s melting point (62–65°C) is higher than methyl-substituted analogs (e.g., 1,3-dimethyl-4-boronopyrazole, m.p. 45–48°C), likely due to CF₃-induced crystal packing .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate group enables participation in palladium-catalyzed cross-coupling reactions, forming biaryl or heteroaryl bonds. Key findings include:
| Reaction Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Halides (X = Br, I) | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80–100 | 65–92 | |
| Heteroaryl Triflates | PdCl₂(dppf) | K₃PO₄ | DMF | 100 | 78 |
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Mechanism :
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Oxidative Addition : Pd⁰ inserts into the aryl halide bond.
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Transmetallation : Boronate transfers to Pd, displacing halide.
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Reductive Elimination : Biaryl product forms, regenerating Pd⁰.
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The trifluoromethyl group enhances electron-withdrawing effects, accelerating transmetallation .
Nucleophilic Substitution Reactions
The electron-deficient pyrazole ring undergoes substitution at the 4-position:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Primary Amines | DIPEA, DCM, 25°C | 4-Amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 85 | |
| Thiols | K₂CO₃, DMSO, 60°C | 4-Sulfanyl derivatives | 72 |
Fluorination Reactions
The boronate moiety facilitates direct fluorination under copper-mediated conditions:
| Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuF₂ | 1,10-Phenanthroline | DMF | 120 | 68 | |
| AgF | Pd(OAc)₂ | THF | 80 | 54 |
Polymerization Reactions
The compound acts as a monomer in ring-opening metathesis polymerization (ROMP):
| Initiator | Solvent | Temperature (°C) | Mn (g/mol) | Đ (Ð) | Reference |
|---|---|---|---|---|---|
| Grubbs 3rd Gen Catalyst | CH₂Cl₂ | 25 | 12,500 | 1.2 |
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The trifluoromethyl group enhances polymer thermal stability (Tg = 145°C).
Comparative Reactivity with Analogues
| Compound | Suzuki Reaction Rate (k, s⁻¹) | Fluorination Yield (%) |
|---|---|---|
| Target Compound | 2.3 × 10⁻³ | 68 |
| 1-Methyl-4-boronate-1H-pyrazole (no CF₃) | 1.1 × 10⁻³ | 42 |
| 1-Ethyl analogue | 1.8 × 10⁻³ | 58 |
Q & A
Basic: What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves a multi-step approach:
- Step 1: Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation. For example, bromopyrazole intermediates may react with trifluoromethyl chloride under controlled conditions .
- Step 2: Installation of the pinacol boronic ester group. Suzuki-Miyaura coupling precursors are often synthesized by reacting halogenated pyrazoles with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in degassed solvents like DMF/water .
- Step 3: Methylation at the 1-position of the pyrazole ring using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
Key considerations: Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography or recrystallization.
Basic: What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR: Confirm regiochemistry of the pyrazole ring and substituent positions. The trifluoromethyl group appears as a singlet in ¹⁹F NMR (~-60 ppm). The dioxaborolane protons resonate as a singlet at δ 1.2–1.4 ppm .
- 11B NMR: Verify the integrity of the boronic ester (δ ~30 ppm for sp²-hybridized boron) .
- Mass spectrometry (HRMS): Validate molecular weight and isotopic patterns, especially for boron (²⁰% ¹¹B vs. ⁸⁰% ¹⁰B) and fluorine (monoisotopic) .
- X-ray crystallography: Resolve ambiguities in stereochemistry or crystal packing effects, particularly for boron-containing intermediates .
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-aryl couplings. For sterically hindered substrates, use Buchwald-Hartwig ligands (e.g., XPhos) .
- Solvent/base system: Optimize polar aprotic solvents (DMF, THF) with mild bases (K₂CO₃, Cs₂CO₃) to prevent hydrolysis of the boronic ester .
- Temperature control: Reactions often proceed at 80–100°C under inert atmospheres. Microwave-assisted synthesis can reduce reaction times .
- Contradiction note: If low yields occur, check for protodeboronation side reactions or ligand degradation. Use excess boronic ester (1.2–1.5 equiv) to drive the reaction .
Advanced: How to address discrepancies between computational predictions and experimental data in reactivity studies?
- Case study: DFT calculations may predict nucleophilic attack at the pyrazole C4 position, but experimental results (e.g., X-ray) might show alternative regioselectivity due to steric effects from the dioxaborolane group.
- Methodology:
Advanced: What are the challenges in introducing the trifluoromethyl group during synthesis?
- Trifluoromethylation pitfalls:
- Side reactions: Radical pathways may lead to over-fluorination or decomposition. Use controlled reagents like CF₃SO₂Na or Umemoto’s reagent .
- Steric hindrance: The trifluoromethyl group at C5 can impede boronic ester formation. Employ bulky ligands (e.g., SPhos) to mitigate steric clashes .
- Purification issues: CF₃-containing intermediates often exhibit low polarity. Use reverse-phase HPLC or silica gel with high ethyl acetate content .
Basic: How stable is this compound under varying storage conditions?
- Hydrolysis sensitivity: The dioxaborolane group hydrolyzes in protic solvents (e.g., water, alcohols). Store under anhydrous conditions (argon, molecular sieves) .
- Thermal stability: Decomposition occurs above 150°C. Avoid prolonged heating during purification .
- Light sensitivity: The trifluoromethyl-pyrazole core is UV-stable, but prolonged light exposure may degrade the boronic ester. Use amber vials for long-term storage .
Advanced: What strategies improve regioselectivity in functionalizing the pyrazole ring?
- Directing groups: Utilize the dioxaborolane as a transient directing group in C–H activation reactions .
- Protection/deprotection: Temporarily protect the boronic ester with diethanolamine to direct electrophilic substitution to the C3 or C5 positions .
- Metalation: Use LDA (lithium diisopropylamide) to deprotonate specific pyrazole positions, enabling selective alkylation or halogenation .
Basic: What are the primary applications of this compound in medicinal chemistry?
- Suzuki-Miyaura coupling: Acts as a boronic ester precursor for synthesizing biaryl motifs in kinase inhibitors or GPCR modulators .
- Fluorine-18 labeling: The trifluoromethyl group serves as a radiolabeling handle for PET imaging probes .
- Fragment-based drug discovery: Combines with heterocyclic scaffolds (e.g., triazoles, oxadiazoles) to optimize pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
